

# Comparative Analysis of IPR-803 and IPR-456: A Structural and Functional Overview

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## Compound of Interest

Compound Name: IPR-803

Cat. No.: B2827500

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Initial searches for a chemical compound designated "IPR-456" yielded no relevant results for a structural or functional comparison with **IPR-803**. The following guide therefore focuses on the detailed characterization of **IPR-803**, a potent inhibitor of the uPAR-uPA protein-protein interaction with significant anti-tumor activity.

**IPR-803** has been identified as a small molecule that directly binds to the urokinase-type plasminogen activator receptor (uPAR), effectively disrupting its interaction with the urokinase-type plasminogen activator (uPA).<sup>[1][2][3]</sup> This inhibition has been shown to impede cancer cell invasion, adhesion, and migration, highlighting its potential as a therapeutic agent in oncology, particularly in breast cancer metastasis.<sup>[1][2][3][4]</sup>

## Quantitative Performance Data of IPR-803

The following table summarizes key in vitro and in vivo performance metrics of **IPR-803** based on available experimental data.

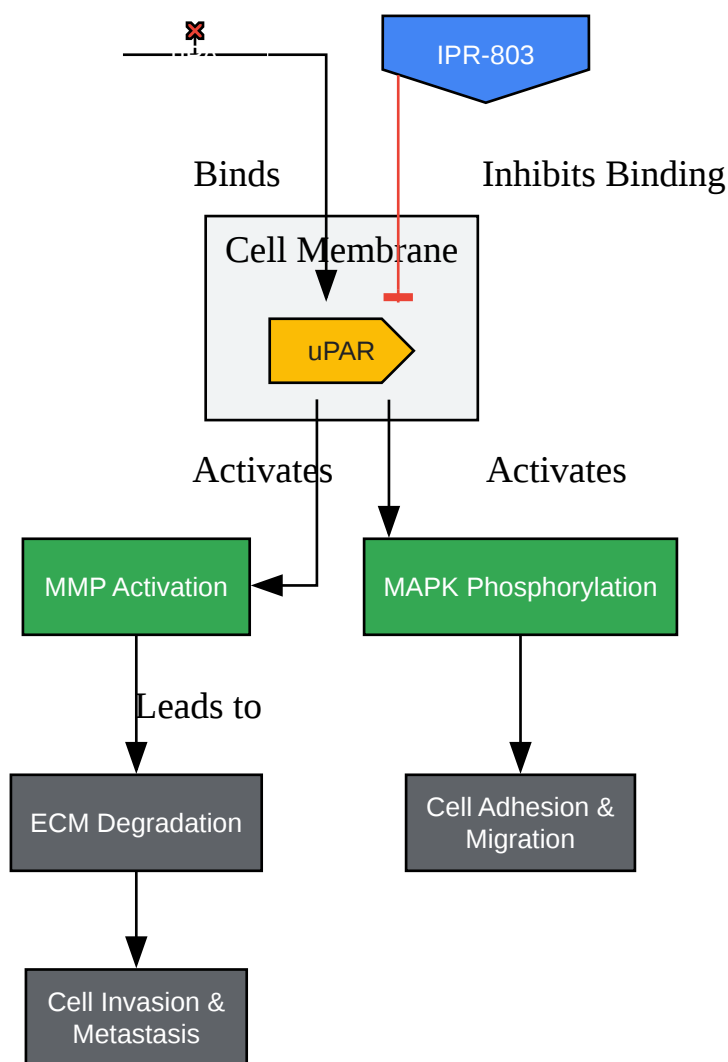
Parameter	Value	Cell Line / Animal Model	Reference
Binding Affinity (K <sub>i</sub> ) for uPAR	0.2 μM	Biochemical Assay	[4]
IC <sub>50</sub> (Cell Growth Inhibition)	58 μM	MDA-MB-231 breast cancer cells	[1][2][3]
IC <sub>50</sub> (Impairment of Cell Adhesion)	~30 μM	MDA-MB-231 breast cancer cells	[1][3][4]
Invasion Blockage	90% at 50 μM	MDA-MB-231 breast cancer cells	[1][4]
Oral Bioavailability	4%	NOD/SCID mice	[1][4]
Half-life (t <sub>1/2</sub> )	5 hours	NOD/SCID mice	[1][4]
Tumor Concentration (10 hours post-oral administration)	Up to 10 μM	MDA-MB-231 xenograft in NSG mice	[2][3]

## Structural Information

Compound	Molecular Formula	Molecular Weight
IPR-803	C <sub>27</sub> H <sub>23</sub> N <sub>3</sub> O <sub>4</sub>	453.49 g/mol

## Signaling Pathway of IPR-803 Action

**IPR-803** exerts its anti-tumor effects by targeting the uPA-uPAR signaling cascade, which plays a crucial role in extracellular matrix degradation, cell migration, and invasion. A key downstream effect of this inhibition is the suppression of Matrix Metalloproteinase (MMP) activity and the inhibition of MAPK phosphorylation.[1][2][3][4]



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Caption: **IPR-803** inhibits the uPA-uPAR interaction, blocking downstream signaling pathways.

## Experimental Protocols

Detailed experimental methodologies for the cited data can be found in the primary literature. Key experimental setups would include:

- Biochemical Assays: To determine the binding affinity ( $K_i$ ) of **IPR-803** to uPAR, competitive binding assays using labeled uPA could be employed.
- Cell-Based Assays:

- Cell Viability/Growth Assays (e.g., MTT assay): MDA-MB-231 cells would be treated with varying concentrations of **IPR-803** to determine the IC50 for cell growth inhibition.
- Adhesion Assays: The ability of MDA-MB-231 cells to adhere to extracellular matrix components (e.g., fibronectin, collagen) in the presence of **IPR-803** would be quantified to determine the IC50 for adhesion impairment.
- Invasion Assays (e.g., Matrigel Boyden chamber assay): The invasive potential of MDA-MB-231 cells through a basement membrane matrix would be measured with and without **IPR-803** treatment.
- Western Blotting: To assess the inhibition of MAPK phosphorylation, cell lysates from **IPR-803**-treated cells would be probed with antibodies specific for phosphorylated and total MAPK.
- In Vivo Pharmacokinetic and Efficacy Studies:
  - Pharmacokinetic Analysis: NOD/SCID mice would be orally administered **IPR-803**, and blood samples would be collected at various time points to determine plasma concentration, bioavailability, and half-life using techniques like LC-MS/MS.
  - Metastasis Models: NSG mice would be xenografted with MDA-MB-231 cells and treated with **IPR-803**. Metastatic burden, for instance in the lungs, would be assessed at the end of the study.[2]

In summary, while a direct comparison with "IPR-456" is not possible due to the absence of information on the latter, **IPR-803** stands as a well-characterized inhibitor of the uPA-uPAR axis with demonstrated anti-cancer properties in preclinical models. Further research may focus on optimizing its pharmacokinetic parameters to enhance its therapeutic potential.[2][3]

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- To cite this document: BenchChem. [Comparative Analysis of IPR-803 and IPR-456: A Structural and Functional Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2827500#ipr-803-and-ipr-456-structural-comparison]

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